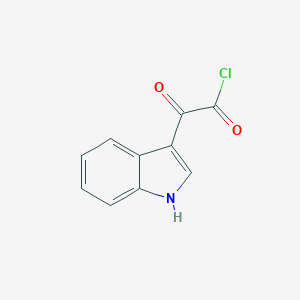
Cloruro de 3-indolglioxililo
Descripción general
Descripción
3-Indoleglyoxylyl chloride: is a chemical compound with the molecular formula C10H6ClNO2 α-Oxoindole-3-acetyl chloride and 2-(3-Indolyl)-2-oxoacetyl chloride . This compound is an indole derivative and is used in various chemical reactions and research applications .
Aplicaciones Científicas De Investigación
3-Indoleglyoxylyl chloride is used in various scientific research applications, including:
Preparation of Dual IGF-1R/SRC Inhibitors: Used in cancer research.
Synthesis of Indolylglyoxylamides: As a new class of antileishmanial agents.
Preparation of Glyoxyl Analogs of Indole Phytoalexins: As anticancer agents.
Diastereoselective Synthesis of Heptacyclic Core of Dragmacidin E: Used in natural product synthesis.
Preparation of Benzoylmethylpyrrolopyridinylethanedione: As HIV-1 inhibitors.
Synthesis of Fascaplysin-Inspired Diindolyls: As selective inhibitors of CDK4/cyclin D1.
Mecanismo De Acción
Target of Action
3-Indoleglyoxylyl chloride, also known as 2-(1H-indol-3-yl)-2-oxoacetyl chloride, is a chemiluminescent compound It has been observed to interact with β-cyclodextrin and bovine serum albumin, enhancing its chemiluminescence .
Mode of Action
The compound exhibits chemiluminescence, a process where light is emitted as a result of a chemical reaction . Upon the addition of hydrogen peroxide (H2O2) in alkaline media, 3-Indoleglyoxylyl chloride emits light by decompositions via both dioxetane and dioxetanedione .
Biochemical Pathways
The compound’s chemiluminescence reaction involves the formation of indole-3-carboxylic acid as one of the final products .
Result of Action
The primary observable result of 3-Indoleglyoxylyl chloride’s action is the emission of light through chemiluminescence . This light emission reaches a maximum within 10 minutes after the addition of H2O2 in the presence of sodium hydroxide (NaOH), and the intensity is retained for 25 minutes .
Action Environment
The chemiluminescence of 3-Indoleglyoxylyl chloride is influenced by environmental factors. For instance, the presence of β-cyclodextrin and bovine serum albumin enhances its chemiluminescence . Additionally, the reaction conditions, such as the presence of H2O2 and NaOH, significantly affect the compound’s chemiluminescent properties .
Análisis Bioquímico
Biochemical Properties
3-Indoleglyoxylyl chloride has been used as a reactant in the preparation of various compounds, including dual IGF-1R/SRC inhibitors, indolylglyoxylamides as a new class of antileishmanial agents, glyoxyl analogs of indole phytoalexins as anticancer agents, and more
Molecular Mechanism
The molecular mechanism of 3-Indoleglyoxylyl chloride involves chemiluminescence, a process where light is emitted as a result of a chemical reaction . In the presence of hydrogen peroxide (H2O2) in alkaline media, 3-Indoleglyoxylyl chloride emits light by decompositions via both dioxetane and dioxetanedione .
Temporal Effects in Laboratory Settings
In laboratory settings, 3-Indoleglyoxylyl chloride exhibits lasting chemiluminescence . Under appropriate conditions, the chemiluminescence emission reaches a maximum within 10 minutes after the addition of H2O2 in the presence of NaOH, and the intensity is retained for 25 minutes .
Metabolic Pathways
Given its role as a reactant in the preparation of various compounds, it is likely involved in several biochemical reactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3-Indoleglyoxylyl chloride can be synthesized through the reaction of 3-indoleglyoxylic acid with thionyl chloride . The reaction typically involves refluxing the mixture in an inert atmosphere to ensure complete conversion to the desired product .
Industrial Production Methods: While specific industrial production methods are not widely documented, the synthesis generally follows the laboratory preparation route, with optimizations for scale-up and efficiency. The use of thionyl chloride or oxalyl chloride as chlorinating agents is common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 3-Indoleglyoxylyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form corresponding indole derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form .
Chemiluminescence Reactions: It exhibits chemiluminescence when reacted with hydrogen peroxide in alkaline media
Common Reagents and Conditions:
Nucleophiles: Such as amines and alcohols, are commonly used in substitution reactions.
Hydrolysis Conditions: Typically involves aqueous media.
Chemiluminescence Conditions: Requires hydrogen peroxide and an alkaline environment.
Major Products Formed:
Indole Derivatives: From substitution reactions.
3-Indoleglyoxylic Acid: From hydrolysis.
Indole-3-carboxylic Acid: From chemiluminescence reactions.
Comparación Con Compuestos Similares
- 3-Indoleglyoxylic Acid
- 5-Hydroxyindole
- 5-Benzyloxyindole
- 3-Methylindole
Comparison: 3-Indoleglyoxylyl chloride is unique due to its ability to undergo chemiluminescence reactions, which is not a common property among similar indole derivatives. This makes it particularly useful in analytical chemistry and bioassays .
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)-2-oxoacetyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10(14)9(13)7-5-12-8-4-2-1-3-6(7)8/h1-5,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPEGGKCNMYDNMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)C(=O)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20177526 | |
| Record name | 3-Indoleglyoxylyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22980-09-2 | |
| Record name | α-Oxo-1H-indole-3-acetyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22980-09-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Indoleglyoxylyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022980092 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 22980-09-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128332 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Indoleglyoxylyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20177526 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-oxo-1H-indole-3-acetyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.223 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-INDOLEGLYOXYLYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/34QT24PE76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
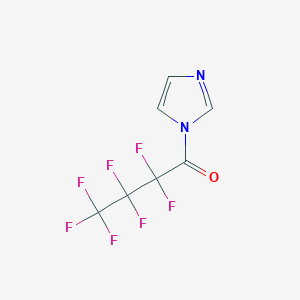
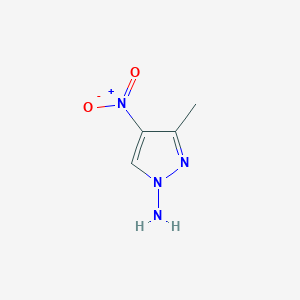
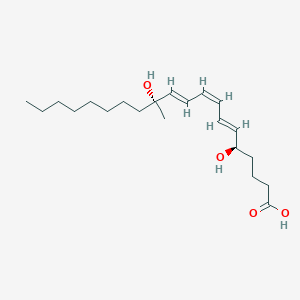
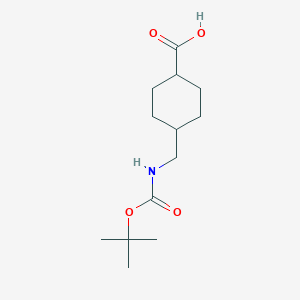
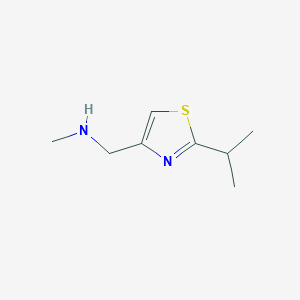


![5-[[4-[2-(3-Methyl-2-pyridinyl)ethoxy]phenyl] methyl]-2,4-thiazolidinedione](/img/structure/B125018.png)
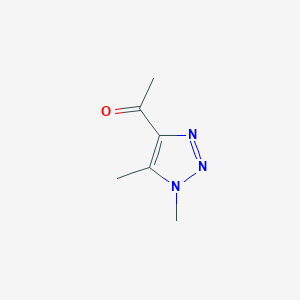

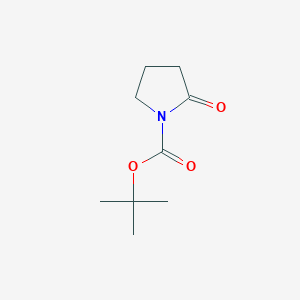
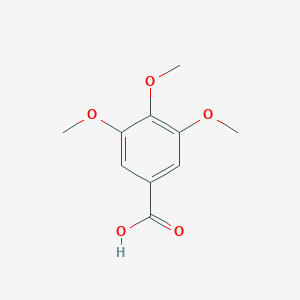
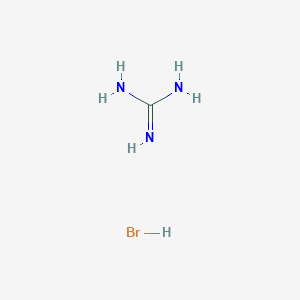
![4-[2-(Diethylamino)ethoxy]benzophenone](/img/structure/B125026.png)
